molecular formula C11H16ClN3O B2421609 5-Chloro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine CAS No. 2195877-38-2

5-Chloro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine

Cat. No.: B2421609
CAS No.: 2195877-38-2
M. Wt: 241.72
InChI Key: FCXNAEWPCXNKLY-UHFFFAOYSA-N
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Description

5-Chloro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine is a heterocyclic compound that contains both pyrimidine and piperidine moieties

Properties

IUPAC Name

5-chloro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-15-5-3-2-4-10(15)8-16-11-13-6-9(12)7-14-11/h6-7,10H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXNAEWPCXNKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1COC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine typically involves the reaction of 5-chloro-2-methoxypyrimidine with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other strong bases.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-Chloro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of pyrimidine and piperidine moieties, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Biological Activity

5-Chloro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine is a synthetic compound belonging to the pyrimidine class of heterocycles. Its unique structure, characterized by a chlorine atom at the 5-position and a methoxy group linked to a 1-methylpiperidine moiety at the 2-position, suggests potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic applications.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Chemical Formula : C12_{12}H15_{15}ClN2_{2}O
  • Molecular Weight : 240.71 g/mol
  • Structural Features :
    • Pyrimidine Ring : A six-membered ring containing nitrogen atoms.
    • Chlorine Substituent : Enhances lipophilicity and may influence receptor binding.
    • Piperidine Moiety : Contributes to the compound's interaction with biological targets.

Pharmacological Properties

Research indicates that pyrimidine derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds similar to this compound have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival pathways. For instance, studies have demonstrated that modifications in the piperidine ring can significantly affect potency against specific kinases, suggesting that this compound may also exhibit similar effects .
  • Anti-inflammatory Effects : Pyrimidines are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies suggest that related compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The efficacy of such compounds often depends on their structural modifications .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Protein Kinases : As noted, pyrimidines can act as inhibitors of protein kinases, which play crucial roles in signal transduction pathways associated with cancer and other diseases.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, contributing to its potential therapeutic effects.
  • Receptor Modulation : The structural features may allow for selective binding to specific receptors, enhancing its pharmacological profile.

Comparative Analysis with Similar Compounds

A comparison of structurally similar compounds provides insight into the potential activity of this compound:

Compound NameStructure FeaturesBiological Activity
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidineContains a pyrrolo[2,3-d]pyrimidine coreSelective inhibitor of protein kinase B
4-Chloropyrrolo[2,3-d]pyrimidineChlorinated pyrimidine derivativeInhibitor of Janus Kinase 3
5-Chloro-2-(morpholinomethyl)pyrimidineMorpholine substituent instead of piperidineAnticancer activity

The unique combination of chlorine substitution and the piperidine moiety in this compound may enhance its selectivity for certain biological targets compared to other similar compounds .

Case Studies and Experimental Findings

Research findings highlight the promising biological activities associated with pyrimidine derivatives:

  • Anticancer Studies : In vitro studies using various cancer cell lines (e.g., MCF-7, A549) have shown that certain pyrimidine derivatives exhibit significant cytotoxicity with IC50 values indicating potent anticancer effects . For instance, compounds modified with electron-rich groups demonstrated superior activity compared to standard chemotherapeutics.
  • Anti-inflammatory Research : Investigations into the anti-inflammatory properties of related compounds reveal their potential to reduce inflammation markers in animal models . The low cytotoxicity observed in these studies makes them attractive candidates for further development.
  • Antimicrobial Testing : Compounds structurally related to this compound have been tested against various microbial strains, showing promising results in inhibiting bacterial growth at specific concentrations .

Q & A

Q. What synthetic strategies are commonly employed for 5-Chloro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine?

The synthesis typically involves cyclization reactions using reagents like phosphorus oxychloride (POCl₃) under controlled temperatures (e.g., 120°C) to form the pyrimidine core. For example, intermediates such as substituted hydrazides are cyclized to generate oxadiazole or pyrimidine derivatives . Key steps include protecting group strategies for the piperidine moiety and optimizing reaction times (e.g., 1–24 hours) to prevent side reactions. Post-synthesis purification often employs silica gel column chromatography with solvents like ethyl acetate/hexane mixtures .

Q. How is structural characterization performed for this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions, while Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretches at ~700 cm⁻¹). High-resolution mass spectrometry (HRMS) or electrospray ionization mass spectrometry (ESI-MS) validates molecular weight and fragmentation patterns. For crystalline derivatives, single-crystal X-ray diffraction resolves stereochemistry, as demonstrated for analogous pyrimidine structures .

Q. What biological targets or activities are associated with this compound?

Pyrimidine derivatives with piperidine substituents are frequently explored as enzyme inhibitors, such as methionine aminopeptidase-1 (MetAP-1), due to their structural mimicry of natural substrates. Activity is often assessed via in vitro enzymatic assays using fluorogenic substrates or competitive binding studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization includes:

  • Temperature control : Lower temperatures (0–5°C) during nitrosation steps reduce byproduct formation .
  • Catalyst screening : Lewis acids (e.g., LiAlH₄) enhance reduction efficiency in anhydrous dioxane .
  • Solvent selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates . Yield tracking via TLC or HPLC at each step helps identify bottlenecks. For example, refluxing in ethanol for 5–10 minutes during hydrazine coupling minimizes decomposition .

Q. How should contradictory biological activity data between studies be resolved?

Discrepancies may arise from:

  • Assay variability : Standardize conditions (e.g., pH, temperature) and validate with positive controls (e.g., known inhibitors).
  • Compound purity : Confirm via HPLC (>95% purity) to exclude inactive impurities .
  • Structural analogs : Test derivatives to isolate pharmacophore contributions. For instance, replacing the 5-chloro group with fluoro alters steric and electronic profiles, impacting binding affinity .

Q. What computational methods support the design of derivatives with enhanced activity?

  • Molecular docking : Predict binding modes using crystal structures of target enzymes (e.g., MetAP-1 PDB: 1XRC) .
  • QSAR modeling : Correlate substituent properties (e.g., logP, Hammett constants) with IC₅₀ values to prioritize synthetic targets .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic liabilities (e.g., CYP450 inhibition) early in design .

Q. How does the compound’s stability under varying storage conditions affect experimental reproducibility?

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Hydrolytic stability : Avoid aqueous buffers at high pH; the chloro-pyrimidine group is prone to hydrolysis. Stability studies using LC-MS over 72 hours under experimental conditions (e.g., 37°C) are recommended .

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